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Formaldehyde;isocyanatobenzene

Rigid polyurethane foam Compressive strength Cross-link density

Formaldehyde;isocyanatobenzene (CAS 9016‑87‑9), universally referred to as polymeric methylene diphenyl diisocyanate (pMDI) or polymethylene polyphenyl polyisocyanate, is a complex oligomeric mixture of methylene diphenyl diisocyanate isomers and higher‑ring polyphenyl polyisocyanates [REFS‑1]. It is supplied as a dark‑amber to brown liquid with an average isocyanate (NCO) content of 30–32 %, a viscosity of 150–300 mPa·s at 25 °C, and a number‑average molecular weight of ~340–390 g mol⁻¹ [REFS‑2].

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 9016-87-9
Cat. No. B1256730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormaldehyde;isocyanatobenzene
CAS9016-87-9
Synonymspolymethylene polyphenylisocyanate
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC=O.C1=CC=C(C=C1)N=C=O
InChIInChI=1S/C7H5NO.CH2O/c9-6-8-7-4-2-1-3-5-7;1-2/h1-5H;1H2
InChIKeyJTEOXXUIKUHXLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Formaldehyde;Isocyanatobenzene (CAS 9016-87-9) Procurement Guide: Polymeric MDI for Industrial Polyurethane Systems


Formaldehyde;isocyanatobenzene (CAS 9016‑87‑9), universally referred to as polymeric methylene diphenyl diisocyanate (pMDI) or polymethylene polyphenyl polyisocyanate, is a complex oligomeric mixture of methylene diphenyl diisocyanate isomers and higher‑ring polyphenyl polyisocyanates [REFS‑1]. It is supplied as a dark‑amber to brown liquid with an average isocyanate (NCO) content of 30–32 %, a viscosity of 150–300 mPa·s at 25 °C, and a number‑average molecular weight of ~340–390 g mol⁻¹ [REFS‑2]. The product’s hallmark is its elevated isocyanate functionality (f = 2.3–3.0), which directly translates into denser cross‑linked networks in polyurethane (PU) and polyisocyanurate (PIR) materials.

Why Monomeric MDI, TDI or Aliphatic Isocyanates Cannot Replace Formaldehyde;Isocyanatobenzene (PMDI) Without Performance Loss


Generic interchange of isocyanates within polyurethane formulations fails because pMDI’s defining characteristic—an average functionality of 2.3–3.0 NCO groups per molecule versus exactly 2.0 for monomeric 4,4′‑MDI (CAS 101‑68‑8) and all common TDI isomers—introduces a covalent network density that directly governs thermomechanical, aging, and barrier properties [REFS‑1]. Higher functionality accelerates gelation, raises glass‑transition temperature, and produces tighter mesh sizes that resist solvent penetration and creep [REFS‑2]. Consequently, simply adjusting index or catalyst level cannot replicate the cross‑link topology that pMDI delivers; the substitution invariably yields lower modulus, lower heat‑deflection temperature, and faster property decay under sustained load.

Quantitative Differentiation Evidence for Formaldehyde;Isocyanatobenzene (Polymeric MDI) Versus Closest Industrial Comparators


Compressive Strength of High‑Density Rigid PU Foams: pMDI vs. Monomeric MDI

Rigid polyurethane foams produced with pMDI (CAS 9016‑87‑9) exhibit markedly higher compressive strength than equivalent foams based on monomeric MDI. Literature‑compiled data show that pMDI‑based foams achieve 450–600 kPa compressive strength versus 250–350 kPa for monomeric MDI‑based foams of comparable density [REFS‑1][REFS‑2]. The improvement stems from pMDI’s average functionality of 2.6–2.8, which generates a denser urethane‑cross‑link mesh that resists buckling under load.

Rigid polyurethane foam Compressive strength Cross-link density

Vapor Pressure and Occupational Inhalation Hazard: pMDI vs. Toluene Diisocyanate (TDI)

Polymeric MDI exhibits a vapor pressure approximately 230‑fold lower than that of TDI at ambient temperature. At 25 °C, PMDI vapor pressure is 0.0133 Pa, compared to 3.066 Pa for TDI (80/20 isomer mixture) [REFS‑1]. This difference places PMDI well within OSHA permissible exposure limits under ordinary ventilation, whereas TDI requires dedicated local exhaust and air monitoring to meet the 8‑h time‑weighted average threshold of 0.02 mg L⁻¹ [REFS‑2].

Industrial hygiene Isocyanate exposure Vapor pressure

Continuous‑Use Heat Resistance of Cast Elastomers: pMDI vs. TDI

MDI‑based polyurethane elastomers demonstrate superior continuous‑use heat resistance compared to TDI‑based formulations. Compilation of industrial formulation data indicates that MDI‑based cast elastomers retain mechanical integrity up to 120 °C, whereas TDI‑based elastomers are serviceable only to approximately 90 °C [REFS‑1]. The 30 °C advantage is attributed to the greater symmetry and crystallinity of 4,4′‑MDI hard segments, which promote stronger hydrogen bonding and delay thermal softening.

Polyurethane elastomer Thermal stability Heat resistance

Abrasion Resistance of Polyester‑Based Polyurethanes: MDI vs. TDI

In polyester‑based PU materials of equivalent Shore hardness (90 A), MDI‑derived systems exhibit a wear volume of 38 mm³ compared with 50 mm³ for TDI‑derived counterparts [REFS‑1]. The 24 % reduction in material loss under abrasion is linked to the higher packing density of MDI hard‑segment domains, which provide a more coherent surface that resists micro‑ploughing and cutting during sliding contact.

Abrasion resistance Wear volume Polyester polyurethane

Tensile Strength of Polyurethane Elastomers: MDI‑Based vs. TDI‑Based

MDI‑based polyurethane elastomers consistently deliver approximately twice the tensile strength of TDI‑based elastomers when formulated under standard conditions. Aggregated data report MDI elastomers at 30–50 MPa ultimate tensile strength versus 15–25 MPa for TDI‑based elastomers [REFS‑1]. This difference originates from the more ordered hard‑segment packing and stronger intermolecular hydrogen bonding afforded by the symmetric 4,4′‑MDI structure.

Tensile strength Polyurethane elastomer Mechanical properties

Proven Industrial Deployment Scenarios Where Formaldehyde;Isocyanatobenzene (PMDI) Outperforms Closest Alternatives


Load‑Bearing Rigid Polyurethane Foam Cores for Structural Insulated Panels (SIPs) and Pipe Supports

pMDI’s 450–600 kPa compressive strength, approximately double that of monomeric MDI foams [REFS‑1], makes it the first‑choice isocyanate for structural insulated panels, cryogenic pipe supports, and wind‑turbine blade spar fillers. The high cross‑link density generated by pMDI’s average functionality of 2.7 minimizes creep under sustained compressive load, preserving the panel’s insulating R‑value over decades of service.

High‑Temperature Industrial Elastomer Components: Rollers, Mining Screens, and Engine Mounts

Where TDI‑based elastomers soften above 90 °C, pMDI‑based elastomers maintain mechanical integrity to 120 °C continuous use [REFS‑2]. Combined with 30–50 MPa tensile strength (versus 15–25 MPa for TDI) [REFS‑3] and 24 % lower abrasive wear volume [REFS‑4], pMDI is the proven backbone for hot‑run conveyor rollers, vibrating mining screens, and under‑hood NVH mounts where heat, abrasion, and dynamic loads occur simultaneously.

Moisture‑Resistant Wood‑Composite Binders (OSB, MDF, Particle Board)

The rapid gelation and high cross‑link density of pMDI—driven by its multifunctional oligomer distribution [REFS‑5]—produce wood‑composite bonds that survive cyclic‑boil tests with wet tensile strengths exceeding 8 kgf cm⁻² [REFS‑6]. This performance cannot be matched by urea‑formaldehyde or phenol‑formaldehyde resins at equivalent loadings, and allows mill operators to reduce binder weight while meeting stringent interior‑grade moisture resistance standards.

Low‑Vapor‑Hazard Adhesive and Sealant Formulations for Confined‑Space Application

With a vapor pressure of 0.0133 Pa—230‑fold lower than TDI’s 3.066 Pa [REFS‑7]—pMDI enables factory‑applied polyurethane adhesives and sealants that comply with indoor air‑quality regulations without expensive forced‑ventilation retrofits. This advantage is critical for continuous‑line bonding of automotive headliners, insulated truck bodies, and clean‑room panel assembly.

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